

Comparative Analysis of CHK-336 for the Treatment of Primary Hyperoxaluria

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Compound of Interest				
Compound Name:	CHK-336			
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A detailed guide for researchers and drug development professionals on the mechanism of action and performance of **CHK-336** in comparison to alternative therapies.

This guide provides a comprehensive validation of the mechanism of action of **CHK-336**, a novel therapeutic candidate for primary hyperoxaluria (PH). Through a comparative analysis with alternative treatments, including Nedosiran, Lumasiran, and Stiripentol, this document outlines the experimental evidence supporting **CHK-336**'s efficacy. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows are presented to offer a clear and objective evaluation for researchers, scientists, and drug development professionals.

Introduction to CHK-336 and Primary Hyperoxaluria

Primary hyperoxaluria is a group of rare genetic disorders characterized by the overproduction of oxalate, leading to the formation of recurrent kidney stones, nephrocalcinosis, and progressive kidney failure. The final and committed step in the hepatic synthesis of oxalate is the conversion of glyoxylate to oxalate, a reaction catalyzed by the enzyme lactate dehydrogenase A (LDHA).

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of LDHA. [1] By directly inhibiting this final step, **CHK-336** aims to reduce the production of oxalate, thereby addressing the underlying cause of all forms of primary hyperoxaluria.[1]





Mechanism of Action of CHK-336 and Alternatives

The primary therapeutic strategy for managing primary hyperoxaluria is to reduce the hepatic production of oxalate. **CHK-336** and its alternatives achieve this through different molecular mechanisms, primarily targeting the final steps of oxalate synthesis.

CHK-336: As a direct inhibitor of the lactate dehydrogenase A (LDHA) enzyme, **CHK-336** binds to the enzyme to block its catalytic activity, thus preventing the conversion of glyoxylate to oxalate.[1]

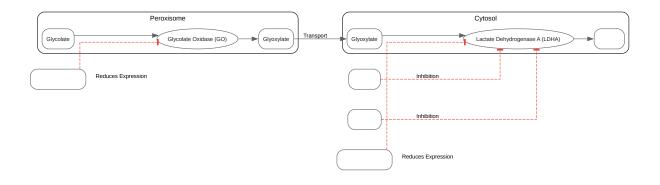
Nedosiran: This therapeutic agent is a small interfering RNA (siRNA) that targets the messenger RNA (mRNA) of LDHA. By degrading the LDHA mRNA, Nedosiran effectively silences the gene, leading to reduced production of the LDHA enzyme and consequently, a decrease in oxalate synthesis.[2][3]

Lumasiran: Also an siRNA-based therapeutic, Lumasiran targets the mRNA of glycolate oxidase (GO). GO is an enzyme that acts upstream of LDHA, catalyzing the conversion of glycolate to glyoxylate. By reducing the production of GO, Lumasiran limits the availability of the substrate (glyoxylate) for oxalate synthesis.[4][5][6]

Stiripentol: An existing anti-epileptic drug, Stiripentol has been identified as an inhibitor of LDHA.[7][8] Similar to **CHK-336**, it directly inhibits the enzyme's activity to reduce oxalate production.[7][8]

Below is a diagram illustrating the signaling pathway and the points of intervention for each therapeutic agent.





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Figure 1. Hepatic oxalate synthesis pathway and therapeutic targets.

Comparative Performance Data

The following tables summarize the available quantitative data for **CHK-336** and its alternatives from preclinical and clinical studies.

Table 1: In Vitro Efficacy



Compound	Target	Assay Type	IC50	Source
CHK-336	LDHA	Human enzyme assay	0.4 nM	[9]
CHK-336	LDHA	Hepatocyte assay (various species)	80–131 nM	[9]
Stiripentol	LDHA	hLDHA inhibition assay	~40% inhibition at 500 μM	[10]
Nedosiran	LDHA mRNA	In vitro knockdown	Data not available	-
Lumasiran	GO mRNA	In vitro knockdown	Data not available	-

Table 2: Preclinical In Vivo Efficacy (Mouse Models of Primary Hyperoxaluria)



Compound	Mouse Model	Dosing	% Reduction in Urinary Oxalate	Source
CHK-336	PH1 (Agxt knockout)	Low, once-daily oral doses	reduction to	
CHK-336	PH2 (Grhpr knockout)	7 days of treatment	Significant reduction	[11][12][13]
Nedosiran (siRNA)	PH1 (AGT KO)	Subcutaneous injection	~75%	[14]
Nedosiran (siRNA)	PH2 (GR KO)	Subcutaneous injection	~32%	[14]
Lumasiran (siRNA)	PH1 model	Not specified	Not specified	[4]
Stiripentol	Rat model of hyperoxaluria	Oral administration	Significant reduction	[7][8]

Table 3: Clinical Efficacy (Human Trials)



Compound	Trial Phase	Patient Population	Key Efficacy Endpoint	Result	Source
СНК-336	Phase 1	Healthy Volunteers	Conversion of ¹³ C ₂ -glycolate to ¹³ C ₂ -oxalate	Proof-of- mechanism established	[1]
Nedosiran	Phase 2 (PHYOX2)	PH1 and PH2	Reduction in 24-hour urinary oxalate	Significant reduction in PH1 patients	[15]
Lumasiran	Phase 3 (ILLUMINATE -A)	PH1	% change in 24-hour urinary oxalate	65.4% reduction vs. 11.8% in placebo	[6][16]
Stiripentol	Case Study	Severe PH1	Reduction in urinary oxalate	Two-thirds reduction	[7][8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to validate the mechanism of action of LDHA inhibitors like **CHK-336**.

LDHA Enzyme Inhibition Assay

Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of LDHA.

Principle: The assay measures the rate of conversion of pyruvate to lactate by LDHA, which is coupled to the oxidation of NADH to NAD⁺. The decrease in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.

General Protocol:



- Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), NADH, and pyruvate.
- Add varying concentrations of the test inhibitor (e.g., CHK-336) to the reaction mixture.
- Initiate the reaction by adding a purified preparation of human LDHA enzyme.
- Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
- Calculate the initial reaction velocity for each inhibitor concentration.
- Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Cellular Oxalate Production Assay

Objective: To assess the ability of a compound to inhibit oxalate production in a cellular context.

Principle: Hepatocytes, the primary site of oxalate production, are treated with the test compound. The amount of oxalate secreted into the cell culture medium is then quantified.

General Protocol:

- Culture primary hepatocytes or a suitable hepatocyte cell line in appropriate culture plates.
- Treat the cells with varying concentrations of the test compound (e.g., CHK-336) for a specified period.
- Collect the cell culture medium.
- Quantify the concentration of oxalate in the medium using a validated method, such as liquid chromatography-mass spectrometry (LC-MS) or an enzymatic assay.
- Normalize the oxalate concentration to the total protein content of the cells in each well.
- Determine the dose-dependent effect of the compound on cellular oxalate production.



In Vivo Efficacy in a Mouse Model of Primary Hyperoxaluria

Objective: To evaluate the in vivo efficacy of a compound in reducing urinary oxalate excretion in a relevant animal model.

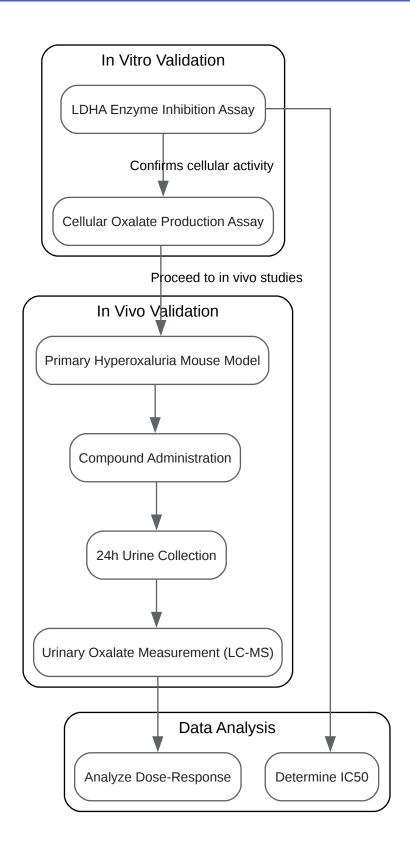
Principle: A genetically engineered mouse model that recapitulates the metabolic defect of primary hyperoxaluria (e.g., Agxt knockout for PH1) is used. The animals are treated with the test compound, and their urinary oxalate excretion is monitored.

General Protocol:

- Utilize a genetically modified mouse model of primary hyperoxaluria (e.g., Agxt-/- mice).
- House the mice in metabolic cages to allow for the collection of 24-hour urine samples.
- Administer the test compound (e.g., **CHK-336**) to the mice via the intended clinical route (e.g., oral gavage) at various dose levels. A vehicle control group should be included.
- Collect 24-hour urine samples at baseline and at various time points during the treatment period.
- Measure the concentration of oxalate in the urine samples using a validated method such as LC-MS.
- Normalize the urinary oxalate excretion to creatinine levels to account for variations in urine volume.
- Compare the urinary oxalate levels between the treated and control groups to determine the efficacy of the compound.

Below is a diagram illustrating the general experimental workflow for validating the mechanism of action.





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Figure 2. General experimental workflow for validating the mechanism of action.



Conclusion

CHK-336 represents a promising, orally available, small-molecule therapeutic for the treatment of primary hyperoxaluria. Its mechanism of action, the direct inhibition of LDHA, is a clinically validated target for reducing hepatic oxalate production. Preclinical data demonstrate the potent and selective inhibition of LDHA by **CHK-336**, leading to a significant reduction in urinary oxalate in animal models of both PH1 and PH2.[11][12][13]

When compared to alternative therapies, **CHK-336** offers the advantage of being an oral small molecule, which may be preferable to the injectable siRNA-based therapies, Nedosiran and Lumasiran. While all three LDHA-targeting agents (**CHK-336**, Nedosiran, and Stiripentol) act on the final step of oxalate synthesis, **CHK-336** has been specifically designed and optimized for this purpose. Lumasiran, targeting the upstream enzyme GO, is effective for PH1 but may not be applicable to other forms of primary hyperoxaluria.

Further clinical development and head-to-head comparative studies will be crucial to fully elucidate the relative efficacy and safety of **CHK-336** in the context of these other emerging therapies for primary hyperoxaluria. The data presented in this guide provide a strong foundation for the continued investigation of **CHK-336** as a valuable treatment option for patients with this debilitating disease.

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